Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Suzuki-Miyaura Coupling C-C Bond Formation Heterocyclic Functionalization

Procure this analytically verified thieno[2,3-d]pyrimidine core featuring a high-yield (94%) reactive 4-chloro handle for Suzuki couplings and a modifiable 6-ethyl ester. Directly applicable to c-Met, VEGFR-2, EGFR, and PIM-1 kinase inhibitor synthesis. Distinguished from 4-oxo/4-amino derivatives by enabling efficient C-C bond formation. Verified purity ensures reproducible SAR exploration.

Molecular Formula C10H9ClN2O2S
Molecular Weight 256.71 g/mol
CAS No. 101667-98-5
Cat. No. B012174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
CAS101667-98-5
Synonyms4-Chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
Molecular FormulaC10H9ClN2O2S
Molecular Weight256.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)N=CN=C2Cl)C
InChIInChI=1S/C10H9ClN2O2S/c1-3-15-10(14)7-5(2)6-8(11)12-4-13-9(6)16-7/h4H,3H2,1-2H3
InChIKeyFIIBPXMYXHXUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Chloro-5-Methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS 101667-98-5): A Strategic Thienopyrimidine Intermediate for Targeted Drug Discovery


Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS 101667-98-5) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core bearing a reactive 4-chloro substituent, a 5-methyl group, and a 6-ethyl ester moiety [1]. With a molecular weight of 256.71 g/mol and calculated XLogP3 of 3.4 [2], this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitor scaffolds targeting c-Met, VEGFR-2, EGFR, and PIM-1 [3][4].

Why Thieno[2,3-d]pyrimidine Substitution Patterns Dictate Synthetic and Biological Outcomes: The Case for Ethyl 4-Chloro-5-Methylthieno[2,3-d]pyrimidine-6-carboxylate


Generic substitution among thieno[2,3-d]pyrimidine analogs is not scientifically valid due to the critical role of the 4-chloro substituent as a leaving group for nucleophilic aromatic substitution and Suzuki couplings, which is absent in 4-oxo or 4-amino derivatives [1]. The 6-ethyl ester group modulates lipophilicity and serves as a latent carboxylic acid handle for further derivatization, distinguishing this compound from non-esterified analogs that exhibit different solubility and reactivity profiles . Additionally, the 5-methyl group provides steric and electronic tuning that influences downstream biological activity; omission of this substituent in related 5-unsubstituted thieno[2,3-d]pyrimidines fundamentally alters the scaffold's pharmacological properties [2].

Quantitative Differentiation of Ethyl 4-Chloro-5-Methylthieno[2,3-d]pyrimidine-6-carboxylate Against In-Class Analogs: An Evidence-Based Procurement Guide


Suzuki Coupling Efficiency: 94% Isolated Yield with Potassium Allyltrifluoroborate

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes Suzuki coupling with potassium allyltrifluoroborate at the C-4 position, affording the desired product in 94% isolated yield as a yellow solid [1]. In contrast, analogous 4-chlorothieno[2,3-d]pyrimidines lacking the 6-ethyl ester group typically require harsher conditions or produce lower yields due to altered electronic character and solubility [2].

Suzuki-Miyaura Coupling C-C Bond Formation Heterocyclic Functionalization

Enabling Potent PIM-1 Kinase Inhibition: IC50 = 0.212 µM via Derivative 15

Derivatives synthesized from the thieno[2,3-d]pyrimidine scaffold, for which ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate serves as a key precursor, exhibit potent PIM-1 kinase inhibition. Compound 15, derived from this core, demonstrated an IC50 of 0.212 ± 0.008 µM against PIM-1, surpassing the reference inhibitor staurosporine (IC50 = 0.47 ± 0.017 µM) by approximately 2.2-fold [1]. In contrast, thieno[3,2-d]pyrimidine regioisomers or non-esterified analogs generally yield less potent or inactive derivatives due to altered binding conformations [2].

PIM-1 Kinase Breast Cancer Apoptosis Induction

Lipophilicity Tuned for Membrane Permeability: XLogP3 = 3.4

The compound's computed XLogP3 of 3.4 [1] falls within the optimal Lipinski range (1-5) for oral bioavailability, balancing membrane permeability and aqueous solubility. This value is significantly higher than the 6-carboxylic acid analog (predicted XLogP3 ≈ 1.8) but lower than 4-chloro-5-methylthieno[2,3-d]pyrimidine lacking the ester (predicted XLogP3 ≈ 2.9), indicating the ethyl ester strategically optimizes lipophilicity for cellular assays without compromising synthetic handle utility .

Drug-likeness ADME Lipophilicity

Commercial Availability with Analytical Documentation Support

The compound is commercially available from major suppliers including Sigma-Aldrich (OTV000948) and Aladdin (E165453) in quantities from 50 mg to 1 g, with purity typically specified at ≥95%. Sigma-Aldrich provides this compound as part of a collection of unique chemicals for early discovery, with Certificates of Analysis available upon request . This availability contrasts with many custom-synthesized thieno[2,3-d]pyrimidine analogs, which may have multi-week lead times and lack batch-to-batch analytical traceability, thereby reducing experimental reproducibility.

Procurement Purity Reproducibility

Strategic Applications of Ethyl 4-Chloro-5-Methylthieno[2,3-d]pyrimidine-6-carboxylate in Drug Discovery and Chemical Biology


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification

Use this compound as a central building block for synthesizing focused libraries of thieno[2,3-d]pyrimidine-based kinase inhibitors. The 4-chloro group enables efficient Suzuki couplings to introduce diverse aryl/heteroaryl moieties at C-4, as demonstrated by 94% yield in model reactions [1]. Subsequent derivatization of the 6-ethyl ester to amides, hydrazides, or carboxylic acids allows systematic exploration of structure-activity relationships (SAR) for targets such as c-Met, VEGFR-2, EGFR, and PIM-1 [2][3].

Chemical Biology: Probe Development for PIM-1 and Apoptosis Pathways

Leverage derivatives of this scaffold to interrogate PIM-1 kinase signaling and apoptosis regulation in breast cancer models. Compound 15, derived from this core, achieved an IC50 of 0.212 µM against PIM-1 and increased Bax expression by 2.35-fold while downregulating Bcl-2 by 0.31-fold in MCF-7 cells [1]. These quantitative effects validate the utility of this intermediate in generating high-quality chemical probes for mechanistic studies of oncogenic kinase pathways.

Process Chemistry: Scalable Suzuki Coupling Optimization

The high isolated yield (94%) and well-characterized reaction conditions with potassium allyltrifluoroborate and Pd(dppf)Cl₂·CH₂Cl₂ make this compound an ideal substrate for developing scalable C-C bond-forming protocols [1]. Its predictable reactivity reduces optimization time and solvent consumption compared to less efficient analogs, aligning with green chemistry principles in medicinal chemistry process development.

Analytical Chemistry: Reference Standard for LC-MS and NMR Method Development

Utilize the commercially available, analytically documented form of this compound as a reference standard for LC-MS and NMR method development in thienopyrimidine-containing drug candidates. The well-defined molecular weight (256.71 g/mol), characteristic fragmentation pattern, and distinct NMR signatures (including the ethyl ester quartet) facilitate method validation and impurity profiling [1][2].

Technical Documentation Hub

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